Cas no 2551117-84-9 (3-Ethyl-1,2-oxazole-4-sulfonyl chloride)

3-Ethyl-1,2-oxazole-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Ethyl-1,2-oxazole-4-sulfonyl chloride
- SCHEMBL8125542
- EN300-26862377
- 2551117-84-9
- 4-Isoxazolesulfonyl chloride, 3-ethyl-
- 3-Ethyl-4-isoxazolesulfonyl chloride
-
- MDL: MFCD32874590
- インチ: 1S/C5H6ClNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3
- InChIKey: GYUUWXABCOLQKW-UHFFFAOYSA-N
- SMILES: ClS(C1=CON=C1CC)(=O)=O
計算された属性
- 精确分子量: 194.9756919g/mol
- 同位素质量: 194.9756919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 68.6Ų
じっけんとくせい
- 密度みつど: 1.449±0.06 g/cm3(Predicted)
- Boiling Point: 315.1±30.0 °C(Predicted)
- 酸度系数(pKa): -7.39±0.50(Predicted)
3-Ethyl-1,2-oxazole-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26862377-0.25g |
3-ethyl-1,2-oxazole-4-sulfonyl chloride |
2551117-84-9 | 95% | 0.25g |
$524.0 | 2023-09-11 | |
Enamine | EN300-26862377-2.5g |
3-ethyl-1,2-oxazole-4-sulfonyl chloride |
2551117-84-9 | 95% | 2.5g |
$2071.0 | 2023-09-11 | |
Enamine | EN300-26862377-1g |
3-ethyl-1,2-oxazole-4-sulfonyl chloride |
2551117-84-9 | 95% | 1g |
$1057.0 | 2023-09-11 | |
Enamine | EN300-26862377-5g |
3-ethyl-1,2-oxazole-4-sulfonyl chloride |
2551117-84-9 | 95% | 5g |
$3065.0 | 2023-09-11 | |
1PlusChem | 1P028GMH-250mg |
3-ethyl-1,2-oxazole-4-sulfonylchloride |
2551117-84-9 | 95% | 250mg |
$710.00 | 2024-05-20 | |
Aaron | AR028GUT-50mg |
3-ethyl-1,2-oxazole-4-sulfonylchloride |
2551117-84-9 | 95% | 50mg |
$362.00 | 2025-02-17 | |
Aaron | AR028GUT-500mg |
3-ethyl-1,2-oxazole-4-sulfonylchloride |
2551117-84-9 | 95% | 500mg |
$1158.00 | 2025-02-17 | |
1PlusChem | 1P028GMH-1g |
3-ethyl-1,2-oxazole-4-sulfonylchloride |
2551117-84-9 | 95% | 1g |
$1369.00 | 2024-05-20 | |
Enamine | EN300-26862377-0.1g |
3-ethyl-1,2-oxazole-4-sulfonyl chloride |
2551117-84-9 | 95% | 0.1g |
$366.0 | 2023-09-11 | |
Enamine | EN300-26862377-0.5g |
3-ethyl-1,2-oxazole-4-sulfonyl chloride |
2551117-84-9 | 95% | 0.5g |
$824.0 | 2023-09-11 |
3-Ethyl-1,2-oxazole-4-sulfonyl chloride 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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8. Book reviews
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9. Caper tea
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
3-Ethyl-1,2-oxazole-4-sulfonyl chlorideに関する追加情報
3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride: A Comprehensive Overview
3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride, identified by the CAS number 2551117-84-9, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic sulfones. This compound has garnered attention due to its unique structural properties and potential applications in various chemical industries. The molecule consists of an oxazole ring system substituted with an ethyl group at position 3 and a sulfonyl chloride group at position 4, making it a versatile building block for further chemical transformations.
The oxazole ring, a five-membered aromatic structure containing one oxygen and one nitrogen atom, is known for its stability and reactivity in certain chemical environments. The substitution pattern of 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride positions the sulfonyl chloride group in a manner that facilitates nucleophilic attacks, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its role in the development of bioactive compounds, particularly in the pharmaceutical industry.
One of the most recent advancements involving 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride is its application in the synthesis of sulfonamide derivatives. These derivatives have shown promise as potential inhibitors of certain enzymes involved in disease pathways, such as kinase inhibitors. Researchers have reported that the sulfonyl chloride group can be efficiently converted into sulfonamides under mild conditions, which is a significant advantage in drug discovery processes.
In addition to its role in pharmaceuticals, 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride has also found applications in materials science. Its ability to form stable bonds with various nucleophiles makes it a candidate for synthesizing advanced polymers and materials with tailored properties. For instance, recent studies have explored its use in creating biodegradable polymers for sustainable packaging solutions.
The synthesis of 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride typically involves multi-step processes that begin with the preparation of the oxazole ring followed by functionalization at specific positions. One common method involves the reaction of an appropriate oxazole derivative with chlorosulfonic acid or other sulfonylation agents under controlled conditions. The optimization of these synthetic routes has been a focus of recent research to enhance yield and purity.
From an environmental perspective, understanding the degradation pathways and ecological impact of 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride is crucial for its safe handling and disposal. Studies have shown that under certain conditions, the compound can undergo hydrolysis to form less hazardous byproducts. This information is vital for industries aiming to adopt greener chemical practices.
In conclusion, 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride, CAS No: 2551117-84-9, stands as a testament to the ongoing advancements in organic chemistry. Its unique structure and reactivity continue to open new avenues for innovation across multiple disciplines. As research progresses, this compound is expected to play an even more pivotal role in developing novel materials and therapeutic agents.
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